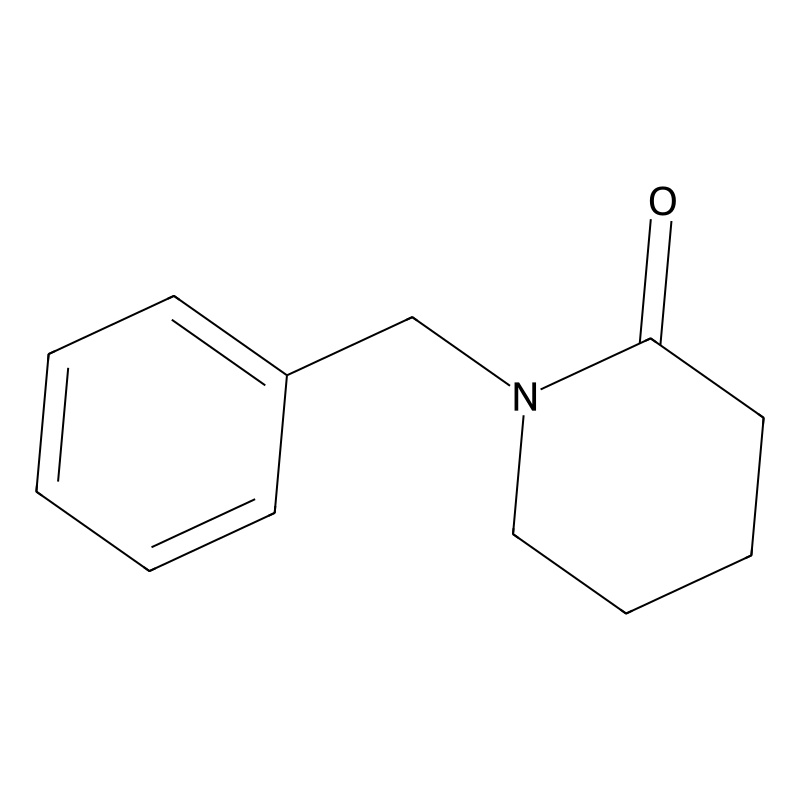1-Benzylpiperidin-2-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization
1-Benzylpiperidin-2-one is a synthetic organic compound with the chemical formula C₁₂H₁₅NO. It can be synthesized through various methods, including the condensation of benzylamine with cyclohexanone followed by oxidation, or the reaction of N-benzylpiperidine with phosgene. Several studies have explored different synthetic approaches and characterized the resulting 1-Benzylpiperidin-2-one using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. [Source: Sigma-Aldrich product page for 1-Benzyl-2-piperidone, ]
Potential Biological Activity
Research suggests that 1-Benzylpiperidin-2-one may possess various biological activities, making it a subject of interest in medicinal chemistry. Studies have investigated its potential as:
- Anticonvulsant: Some studies have explored the anticonvulsant properties of 1-Benzylpiperidin-2-one derivatives, suggesting potential applications in treating epilepsy. [Source: European Journal of Medicinal Chemistry, "Synthesis and anticonvulsant activity of novel 1-benzylpiperidin-2-one derivatives," ]
- Antidepressant: Certain studies have indicated potential antidepressant activity associated with 1-Benzylpiperidin-2-one derivatives. However, further research is needed to explore this possibility. [Source: Arzneimittelforschung, "Synthesis and antidepressant activity of novel 1-benzylpiperidin-2-one derivatives," ]
- Ligand for Cannabinoid Receptors: Some research suggests that 1-Benzylpiperidin-2-one derivatives may act as ligands for cannabinoid receptors, potentially impacting the endocannabinoid system. [Source: Bioorganic & Medicinal Chemistry Letters, "Synthesis and evaluation of novel 1-benzylpiperidin-2-one derivatives as potential cannabinoid receptor ligands," ]
1-Benzylpiperidin-2-one is an organic compound belonging to the piperidine family, characterized by its molecular formula and a molecular weight of approximately 189.25 g/mol. This compound typically appears as a white crystalline solid with a melting point of 70-72°C and a boiling point of 232-233°C. It is soluble in water, ethanol, and ether, making it versatile for various applications in both industrial and scientific contexts . The compound features a piperidine ring with a benzyl group at the 1-position and a carbonyl group at the 2-position, which contributes to its distinct chemical properties.
The exact mechanism of action of 1-Benzylpiperidin-2-one remains under investigation. Some studies suggest it may inhibit the nicotinic acetylcholine receptor in the brain, potentially affecting cognitive function []. Additionally, research indicates potential anticancer activity, but the specific mechanism requires further exploration [].
- Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the conditions and reagents used.
- Reduction: Reduction reactions can convert it into different amines or alcohols.
- Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group may be replaced by other functional groups.
Common reagents used in these reactions include potassium permanganate (as an oxidizing agent), sodium borohydride (as a reducing agent), and various alkyl halides for substitution reactions.
1-Benzylpiperidin-2-one exhibits significant biological activity, particularly as an inhibitor of acetylcholinesterase, an enzyme crucial for neurotransmitter regulation. By inhibiting this enzyme, the compound increases acetylcholine levels in the synaptic cleft, enhancing cholinergic signaling. This mechanism is particularly relevant for studying cognitive functions and neural signaling processes . Additionally, research indicates that derivatives of this compound may interact with various neurotransmitter systems, potentially influencing mood and pain perception.
The synthesis of 1-benzylpiperidin-2-one can be achieved through several methods:
- Direct Synthesis: One common method involves reacting benzylamine with methyl acrylate followed by hydrolysis and decarboxylation.
- Wittig Reaction: Another approach utilizes the Wittig reaction to form the desired compound from suitable precursors.
- Hydrogenation: Catalytic hydrogenation of certain piperidine derivatives can also yield 1-benzylpiperidin-2-one .
These synthetic routes are optimized for high yield and purity, often employing advanced purification techniques to meet industrial standards.
1-Benzylpiperidin-2-one has various applications in both research and industry:
- Pharmaceutical Research: It serves as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
- Chemical Synthesis: The compound is used in synthetic organic chemistry to develop more complex molecules due to its reactive functional groups .
- Neuroscience Studies: Its role as an acetylcholinesterase inhibitor makes it valuable in studies focused on cognitive function and neurodegenerative diseases.
Research on 1-benzylpiperidin-2-one highlights its interactions with several biomolecules. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This interaction is crucial for understanding cholinergic signaling pathways and their implications in cognitive functions. Furthermore, studies suggest that this compound may also interact with other proteins and enzymes, influencing their activity.
Several compounds share structural similarities with 1-benzylpiperidin-2-one. Here is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Amino-1-benzylpiperidine | Similar piperidine structure | More potent in certain analgesic assays |
| 1-Benzyl-4-piperidone | Lacks amino substitution at the 5-position | Different pharmacological profile |
| N-(4-Bromobenzyl)-4-piperidinamine | Bromine substitution on benzyl group | Enhanced lipophilicity affecting bioavailability |
| N-Methyl-1-benzylpiperidine | Methyl substitution on nitrogen | Altered receptor affinity compared to parent compound |
This table illustrates how each compound's unique structural features contribute to distinct biological activities and potential applications, making them suitable for specific therapeutic contexts.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







